molecular formula C17H11BrN2O2S B2835955 7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-73-4

7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

Cat. No. B2835955
CAS RN: 872197-73-4
M. Wt: 387.25
InChI Key: CRXRAFGQOBLBQV-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a chromeno[2,3-d] moiety, which is a bicyclic compound consisting of a benzene ring fused to a dihydro-2H-pyran ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and reaction conditions. Pyrimidine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

The pyridopyrimidine scaffold, which combines pyridine and pyrimidine rings, has garnered significant interest due to its biological potential. The compound “7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” falls within this category and has been studied extensively for its therapeutic applications .

a. Anticancer Properties: b. Anti-Inflammatory Effects: c. Other Therapeutic Targets:

Synthetic Routes

The synthesis of this compound involves several steps, including the formation of the pyridopyrimidine moiety. For instance, starting from 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine, subsequent reactions yield the desired 7-chloro-6-[(2,5-dimethoxyphenyl)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many pyrimidine derivatives exhibit biological activity and are used in medicinal chemistry as they are structural analogs of purines .

Future Directions

The future research directions would likely involve a detailed study of this compound’s synthesis, characterization, and potential applications. Given its structural features, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

7-bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2S/c18-11-4-5-14-10(6-11)8-13-16(22-14)19-15(20-17(13)23)9-2-1-3-12(21)7-9/h1-7,21H,8H2,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXRAFGQOBLBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC3=C1C(=S)N=C(N3)C4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-2-(3-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

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